molecular formula C21H22ClNO4S B11658065 2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate

2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate

Cat. No.: B11658065
M. Wt: 419.9 g/mol
InChI Key: LCMOGOCRZLTIEN-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common approach is the esterification of 2-chlorobenzoic acid with 2,6-dimethoxy-4-(piperidine-1-carbothioyl)phenol under acidic conditions. The reaction may require a catalyst such as sulfuric acid and is usually conducted under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBONYL)PHENYL ETHYL CARBONATE: Shares similar structural features but differs in the ester group.

    2,6-DIMETHYL-PIPERIDINE-1-CARBOXYLIC ACID (3,4-DICHLORO-PHENYL)-AMIDE: Another piperidine derivative with different substituents.

Uniqueness

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE is unique due to its combination of methoxy, piperidine, and chlorobenzoate groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C21H22ClNO4S

Molecular Weight

419.9 g/mol

IUPAC Name

[2,6-dimethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H22ClNO4S/c1-25-17-12-14(20(28)23-10-6-3-7-11-23)13-18(26-2)19(17)27-21(24)15-8-4-5-9-16(15)22/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3

InChI Key

LCMOGOCRZLTIEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)OC)C(=S)N3CCCCC3

Origin of Product

United States

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